N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as chloro, fluoro, and methyl groups. This compound has been studied for its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), which is implicated in various neurological disorders .
Preparation Methods
The synthesis of N4-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps starting from a common picolinamide core scaffold. The synthetic route includes the evaluation of various amide bioisosteres, leading to the formation of the pyrazolo[3,4-b]pyridine head group . Specific reaction conditions and reagents used in the synthesis include:
Starting Material: Picolinamide core scaffold.
Reagents: Various amide bioisosteres.
Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to industrial levels.
Chemical Reactions Analysis
N~4~-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as chloro and fluoro can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This modulation enhances the receptor’s response to its natural ligand, leading to downstream effects that can be beneficial in treating neurological disorders . The molecular targets and pathways involved include the mGlu4 receptor and associated signaling pathways.
Comparison with Similar Compounds
N~4~-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506): Another positive allosteric modulator of mGlu4, with a similar pyrazolo[4,3-b]pyridine core.
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: A compound with a quinazoline core, used in different therapeutic applications.
The uniqueness of N4-(3-CHLORO-4-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and its potent activity as a positive allosteric modulator of mGlu4, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H15ClF2N4O |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H15ClF2N4O/c1-11-9-16(21(29)26-14-5-8-18(24)17(22)10-14)19-12(2)27-28(20(19)25-11)15-6-3-13(23)4-7-15/h3-10H,1-2H3,(H,26,29) |
InChI Key |
IWAUNDCGWBKZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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